N-(4-(N-(2-(3-methylisoxazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide
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Overview
Description
N-(4-(N-(2-(3-methylisoxazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide is a compound that belongs to the class of sulfonamides, which are known for their broad spectrum of biological activities. This compound features a 3-methylisoxazole ring, which is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom. The presence of the isoxazole ring imparts significant biological and therapeutic potential to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(2-(3-methylisoxazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide typically involves the reaction of an aromatic amine with an acylating agent. One common method involves the reaction of 4-aminobenzenesulfonamide with 3-methylisoxazole-5-ethylamine in the presence of an acylating agent such as acetic anhydride . The reaction is usually carried out under reflux conditions in an appropriate solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-(2-(3-methylisoxazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines .
Scientific Research Applications
N-(4-(N-(2-(3-methylisoxazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of N-(4-(N-(2-(3-methylisoxazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various biological pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide with similar antimicrobial properties.
Sulfadiazine: Known for its use in treating bacterial infections.
Sulfisoxazole: Used in the treatment of urinary tract infections
Uniqueness
N-(4-(N-(2-(3-methylisoxazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide is unique due to the presence of the 3-methylisoxazole ring, which imparts distinct biological activities compared to other sulfonamides. This structural feature enhances its potential as a therapeutic agent .
Properties
IUPAC Name |
N-[4-[2-(3-methyl-1,2-oxazol-5-yl)ethylsulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-10-9-13(21-17-10)7-8-15-22(19,20)14-5-3-12(4-6-14)16-11(2)18/h3-6,9,15H,7-8H2,1-2H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCHTKVEROGTIO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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